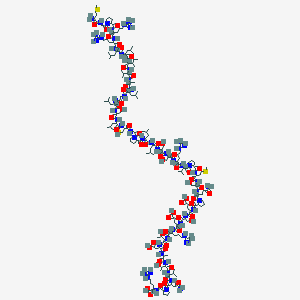
Parstatin (マウス)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parstatin (mouse) is a cell-permeable peptide derived from the proteolytic cleavage of protease-activated receptor 1 (PAR1) upon receptor activation. This peptide has a molecular weight of 4419.19 and a chemical formula of C189H326N58O57S3 . Parstatin (mouse) is known for its ability to attenuate endothelial cell migration and proliferation, induce cell cycle arrest, promote activation of caspase-3, and exhibit pro-apoptotic activity . It also inhibits angiogenesis and exhibits cardioprotective activity in vivo .
科学的研究の応用
Parstatin (mouse) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in cell signaling, particularly in the context of PAR1 activation.
Medicine: Explored for its potential therapeutic effects, including anti-angiogenic properties and cardioprotective activity
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Target of Action
Parstatin (mouse) is a cell-permeable peptide that is cleaved from the protease-activated receptor 1 (PAR-1) upon receptor activation . PAR-1 is a thrombin receptor, and its activation plays a crucial role in various physiological processes, including inflammation and coagulation .
Mode of Action
Parstatin (mouse) interacts with its target, the PAR-1 receptor, and inhibits its activation . This interaction results in the attenuation of endothelial cell migration and proliferation, and it induces cell cycle arrest . It also promotes the activation of caspase-3, which is a crucial enzyme involved in the execution-phase of cell apoptosis .
Biochemical Pathways
Parstatin (mouse) affects several biochemical pathways. It confers immediate cardioprotection by recruiting the Gi-protein activation pathway, which includes p38 MAPK, ERK1/2, NOS, and KATP channels . These pathways play a significant role in cell survival, growth, and differentiation. The activation of these pathways by Parstatin (mouse) leads to the inhibition of angiogenesis .
Result of Action
The interaction of Parstatin (mouse) with its target and the subsequent changes in biochemical pathways result in several molecular and cellular effects. It attenuates endothelial cell migration and proliferation, induces cell cycle arrest, and promotes the activation of caspase-3 . These effects contribute to its role as a potent inhibitor of angiogenesis . Furthermore, it confers immediate cardioprotection in the event of ischemia .
生化学分析
Biochemical Properties
Parstatin (mouse) is a cell-penetrating peptide that acts as an agonist for the PAR-1 thrombin receptor . It interacts with various enzymes and proteins, particularly those involved in angiogenesis . The nature of these interactions is primarily inhibitory, contributing to its role as a potent inhibitor of angiogenesis .
Cellular Effects
Parstatin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting angiogenesis, thereby affecting cell signaling pathways and gene expression . In addition, it has been found to promote cell cycle arrest and apoptosis in endothelial cells .
Molecular Mechanism
The molecular mechanism of action of Parstatin involves its binding interactions with biomolecules, particularly the PAR-1 thrombin receptor . It exerts its effects at the molecular level by inhibiting angiogenesis, which involves enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Parstatin exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies primarily involve its inhibitory effects on angiogenesis .
Dosage Effects in Animal Models
In animal models, the effects of Parstatin vary with different dosages . A significant decrease in infarct size was detected with doses of 5-15 µg/kg, with 10 µg/kg being the optimal dose . Any toxic or adverse effects at high doses are yet to be reported.
Metabolic Pathways
Given its role as a PAR-1 agonist, it is likely to interact with enzymes or cofactors involved in the PAR-1 signaling pathway .
Transport and Distribution
Given its cell-penetrating properties, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its role as a PAR-1 agonist, it is likely to be localized to areas where the PAR-1 receptor is present .
準備方法
Synthetic Routes and Reaction Conditions: Parstatin (mouse) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Parstatin (mouse) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
化学反応の分析
Types of Reactions: Parstatin (mouse) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin.
Major Products: The major product of these reactions is the Parstatin (mouse) peptide itself, which is obtained after the cleavage and purification steps .
類似化合物との比較
Parstatin (human): Similar to Parstatin (mouse) but derived from human PAR1.
Thrombin Receptor Agonist Peptides: Other peptides that interact with thrombin receptors and exhibit similar biological activities.
Uniqueness: Parstatin (mouse) is unique due to its specific sequence and origin from mouse PAR1. Its ability to inhibit endothelial cell migration and proliferation, induce apoptosis, and provide cardioprotection distinguishes it from other thrombin receptor agonist peptides .
特性
IUPAC Name |
4-[[1-[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAINNLHALEEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C189H326N58O57S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4419 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

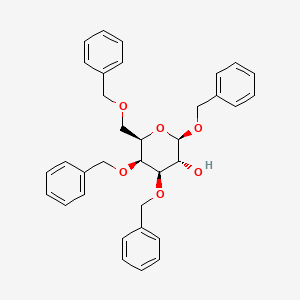
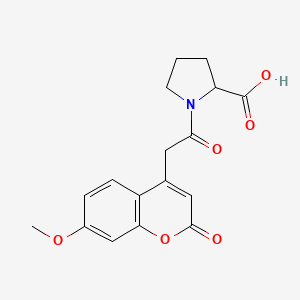
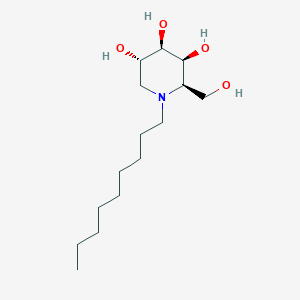
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
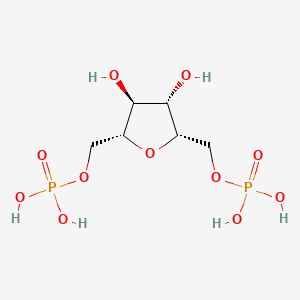
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
